molecular formula C12H13ClFNO B8437014 1-(3-Chloro-4-fluorobenzyl)piperidin-2-one

1-(3-Chloro-4-fluorobenzyl)piperidin-2-one

Cat. No. B8437014
M. Wt: 241.69 g/mol
InChI Key: GLVSMFKJMWHRMR-UHFFFAOYSA-N
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Patent
US07598264B2

Procedure details

Valerolactam (60 g) was dissolved in MTBE (1.5 L) at room temperature. To this solution was added Bu4NSO4 (4.9 g) as a phase transfer catalyst. The cloudy solution was stirred at room temperature for 5 minutes. Then, NaOH (50 wt %; 300 mL) was slowly added as to keep the internal temperature below 30° C. 3-Chloro-4-fluorobenzyl bromide (108.3 g) was then added slowly to this biphasic mixture, again as to keep the internal temperature under control. The reaction was then aged for 4 hours at room temperature. At this time LC showed the reaction to be complete. Water (500 mL) was then added. After phase cut, the organic layer was washed with brine (300 mL), dried under MgSO4 followed by solvent switch to heptane (400 mL). The slurry obtained was stirred at room temperature. for 1 hour and then filtered to afford the title product.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
108.3 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[NH:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[Na+].[Cl:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][C:18]=1[F:19])[CH2:14]Br.O>CC(OC)(C)C>[Cl:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][C:18]=1[F:19])[CH2:14][N:6]1[CH2:5][CH2:4][CH2:3][CH2:2][C:1]1=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C1(CCCCN1)=O
Name
Quantity
1.5 L
Type
solvent
Smiles
CC(C)(C)OC
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
108.3 g
Type
reactant
Smiles
ClC=1C=C(CBr)C=CC1F
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The cloudy solution was stirred at room temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this solution was added Bu4NSO4 (4.9 g) as a phase transfer catalyst
CUSTOM
Type
CUSTOM
Details
the internal temperature below 30° C
WAIT
Type
WAIT
Details
The reaction was then aged for 4 hours at room temperature
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the reaction
WASH
Type
WASH
Details
After phase cut, the organic layer was washed with brine (300 mL)
CUSTOM
Type
CUSTOM
Details
dried under MgSO4
CUSTOM
Type
CUSTOM
Details
The slurry obtained
STIRRING
Type
STIRRING
Details
was stirred at room temperature
WAIT
Type
WAIT
Details
for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC=1C=C(CN2C(CCCC2)=O)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.